

(R)-2-hydroxysuccinic acid diisopropyl ester properties

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Compound of Interest

Compound Name: Diisopropyl (R)-(+)-malate

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An In-depth Technical Guide to (R)-2-Hydroxysuccinic Acid Diisopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-hydroxysuccinic acid diisopropyl ester, also known as **diisopropyl (R)-(+)-malate**, is a chiral chemical compound widely utilized as a versatile building block in organic synthesis. Its stereochemistry makes it a valuable intermediate in the preparation of enantiomerically pure molecules, which is a critical aspect in the development of pharmaceuticals and agrochemicals. [1][2] This technical guide provides a comprehensive overview of its properties, synthesis, and handling for professionals in research and development.

Core Properties

The physical and chemical properties of (R)-2-hydroxysuccinic acid diisopropyl ester are summarized below. This data is essential for its use in synthetic chemistry and for ensuring proper handling and storage.

Physicochemical Properties

Property	Value	Reference
CAS Number	83540-97-0	[2][3]
Molecular Formula	C ₁₀ H ₁₈ O ₅	[2][3]
Molecular Weight	218.25 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[2]
Aroma	Apple-like	[2]
Density	1.055 g/mL at 25 °C	[2][3]
Boiling Point	237 °C (lit.)	[2][3]
Refractive Index (n _{20/D})	1.43 (lit.)	[2]
Storage Temperature	2-8 °C, sealed in a dry environment	[4]

Spectroscopic Data

While comprehensive, experimentally verified spectra for (R)-2-hydroxysuccinic acid diisopropyl ester are not readily available in public databases, the following tables provide predicted data based on its chemical structure and analysis of similar compounds, such as diisopropyl succinate.[5]

Table 2.2.1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.0	Septet	2H	2 x -OCH(CH ₃) ₂
~4.4	dd	1H	-CH(OH)-
~3.5	br s	1H	-OH
~2.8	dd	1H	-CHH-CH(OH)-
~2.7	dd	1H	-CHH-CH(OH)-
~1.25	d	12H	2 x -OCH(CH ₃) ₂

Table 2.2.2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (ppm)	Assignment
~173	C=O (ester next to CH(OH))
~171	C=O (ester next to CH ₂)
~69	-OCH(CH ₃) ₂
~68	-CH(OH)-
~38	-CH ₂ -
~22	-OCH(CH ₃) ₂

Table 2.2.3: Key IR Spectral Data

Frequency (cm ⁻¹)	Functional Group
~3500 (broad)	O-H stretch (alcohol)
~2980	C-H stretch (alkane)
~1735	C=O stretch (ester)
~1100	C-O stretch (ester, alcohol)

Experimental Protocols

Synthesis via Fischer Esterification

(R)-2-hydroxysuccinic acid diisopropyl ester is typically prepared through the acid-catalyzed esterification of (R)-(+)-malic acid with isopropanol.^[2] The following protocol details a standard laboratory procedure.

Materials:

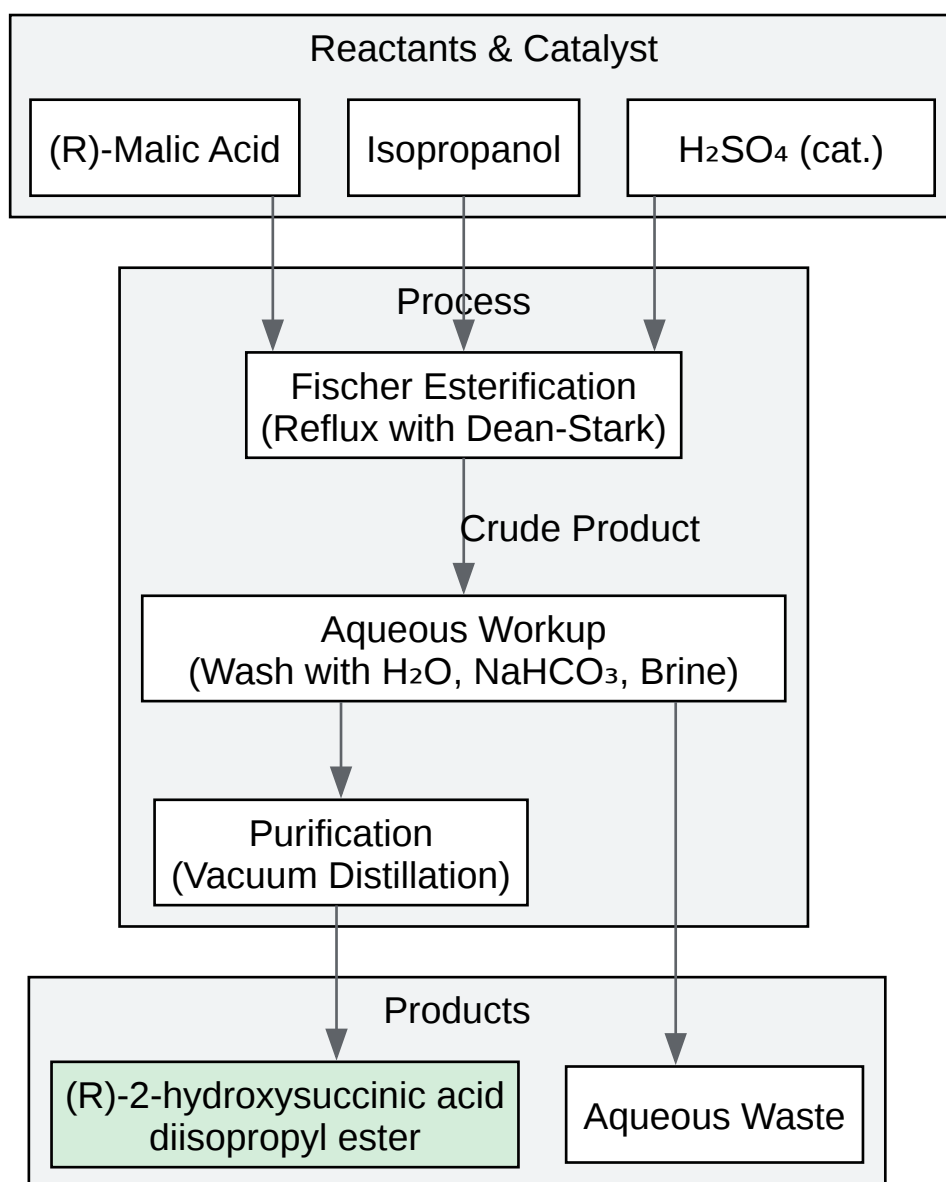
- (R)-(+)-Malic acid
- Isopropanol (anhydrous)
- Sulfuric acid (concentrated) or p-Toluenesulfonic acid
- Toluene (as azeotropic agent)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add (R)-(+)-malic acid (0.1 mol), isopropanol (0.5 mol), toluene (150 mL), and a catalytic amount of concentrated sulfuric acid (0.5 mL).
- **Esterification:** Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-8 hours).
- **Workup:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by vacuum distillation to yield pure (R)-2-hydroxysuccinic acid diisopropyl ester.



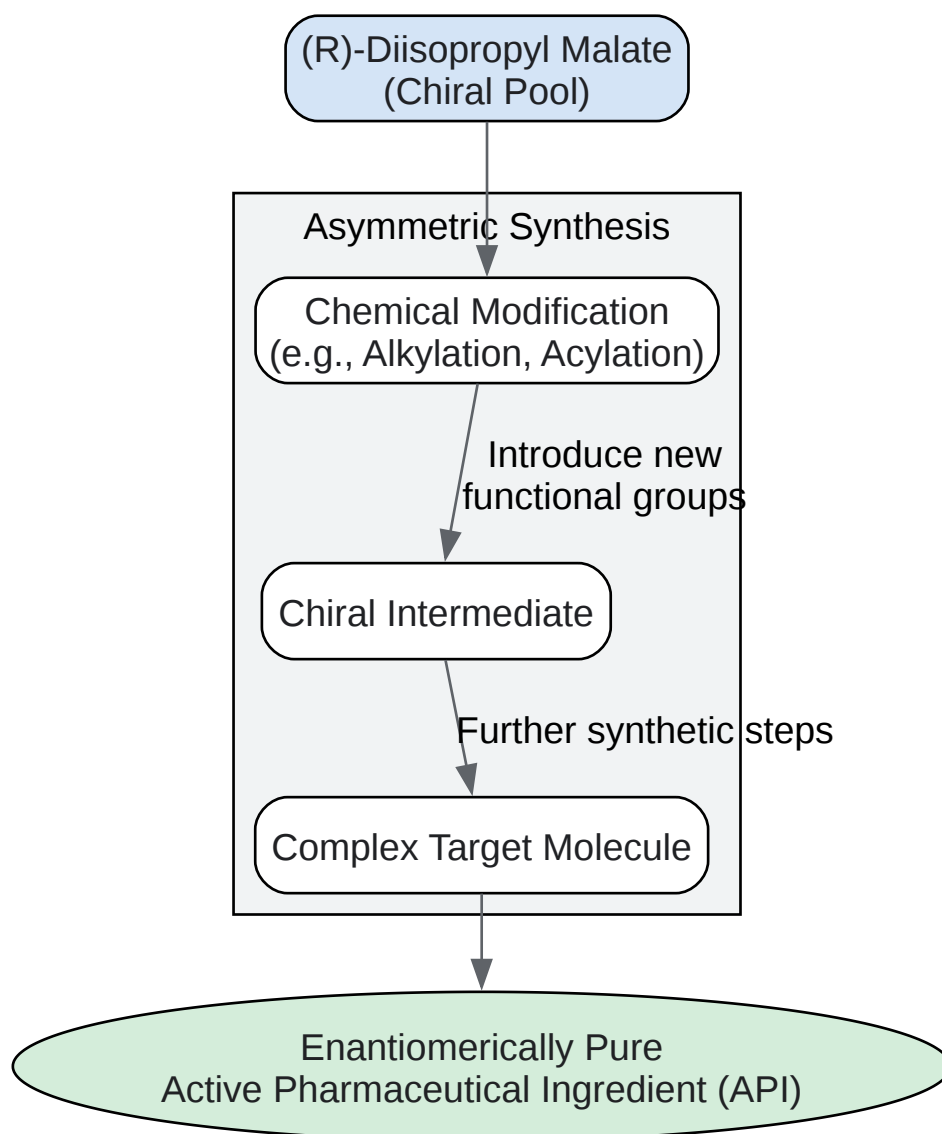
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Caption: Synthesis workflow for (R)-2-hydroxysuccinic acid diisopropyl ester.

Applications in Research and Drug Development

The primary application of (R)-2-hydroxysuccinic acid diisopropyl ester is as a chiral starting material in asymmetric synthesis.[1] Its defined stereocenter is incorporated into larger, more complex molecules, ensuring the final product has the desired enantiomeric purity. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug

molecule is often dependent on its specific 3D conformation. It serves as a key intermediate for various bioactive molecules.[1]



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Caption: Role as a chiral building block in pharmaceutical synthesis.

Safety and Handling

(R)-2-hydroxysuccinic acid diisopropyl ester is considered irritating to the eyes, respiratory system, and skin.[2][3] Therefore, appropriate safety precautions must be observed.

Table 5.1: Hazard and Precautionary Statements

Code	Statement
R36/37/38	Irritating to eyes, respiratory system and skin.[3]
S26	In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
S36	Wear suitable protective clothing.[3]

Handling Recommendations:

- Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[2]
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
- Avoid prolonged contact with skin and eyes.[2]
- Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]

No quantitative toxicity data, such as an LD50 value, is readily available for this compound. As with any research chemical, it should be handled with care, assuming it is potentially toxic.

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